molecular formula C15H21FN2O4S B4486355 N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide

N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide

Cat. No.: B4486355
M. Wt: 344.4 g/mol
InChI Key: CZVCJTUMLMYZPR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a morpholine ring, and a methanesulfonamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide typically involves multi-step organic reactions. The process often begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the Fluorophenyl Intermediate:

    Morpholine Ring Formation: The morpholine ring is synthesized through nucleophilic substitution reactions involving appropriate starting materials.

    Coupling Reactions: The fluorophenyl intermediate and the morpholine ring are coupled using reagents such as coupling agents or catalysts.

    Methanesulfonamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide
  • N-(2-bromophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide
  • N-(2-methylphenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide

Uniqueness

N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-N-(1-morpholin-4-yl-1-oxobutan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-3-13(15(19)17-8-10-22-11-9-17)18(23(2,20)21)14-7-5-4-6-12(14)16/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVCJTUMLMYZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)N(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide
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N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide
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N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide
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N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide
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N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide
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N-(2-fluorophenyl)-N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]methanesulfonamide

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